![molecular formula C9H9ClN2O2S B3033753 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 1164560-63-7](/img/structure/B3033753.png)
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
描述
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is an organic compound with the molecular formula C₉H₉ClN₂O₂S It is characterized by the presence of a chloro group, a methylsulfanyl group, and a nitrovinyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the reaction of 4-chloroaniline with 1,1-dimethylsulfanyl-2-nitroethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: Introduction of the nitro group into the precursor molecule.
Substitution: Replacement of a hydrogen atom with the methylsulfanyl group.
Coupling: Formation of the final product through a coupling reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, followed by purification steps to isolate the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis and applications.
科学研究应用
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro and methylsulfanyl groups contribute to the compound’s reactivity and specificity in targeting certain pathways.
相似化合物的比较
Similar Compounds
- 4-chloro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline
- 4-chloro-N-[1-(methylsulfanyl)-2-nitropropyl]aniline
Uniqueness
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
属性
IUPAC Name |
4-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLMSJFVMLWSPR-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


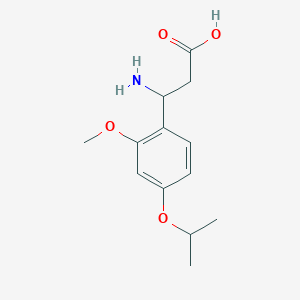
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)
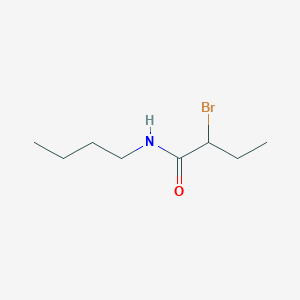
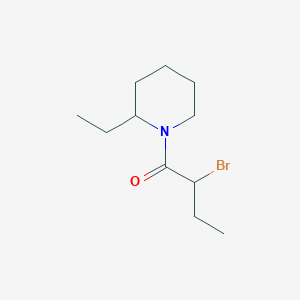
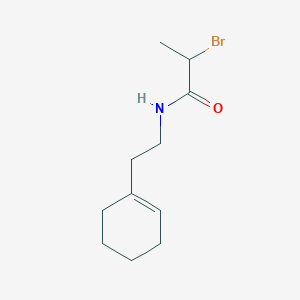
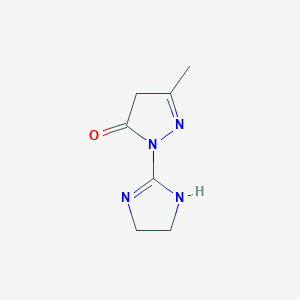
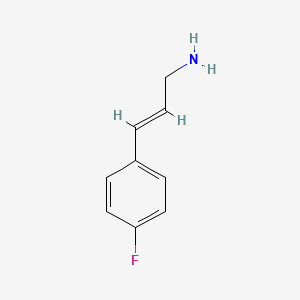
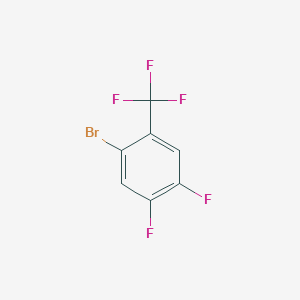
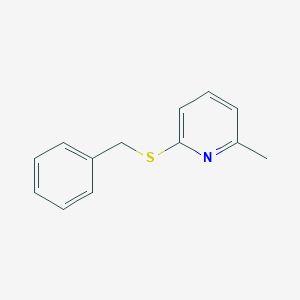
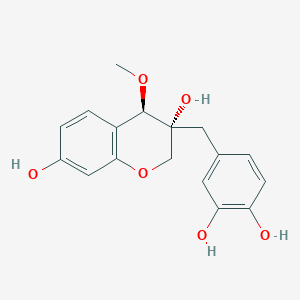
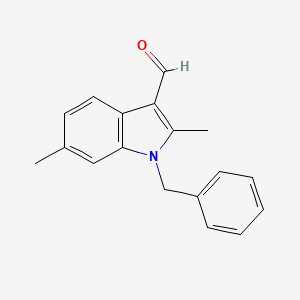
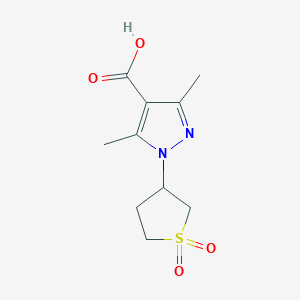
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3033693.png)
